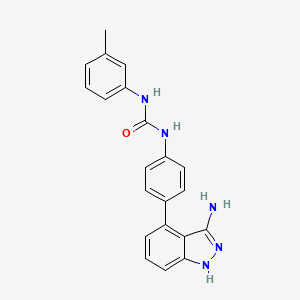
1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-m-tolylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of VEGFR2/Flt3/c-Kit Inhibitor involves the formation of a 3-aminoindazolylurea structure. The synthetic route typically includes the following steps:
Formation of 3-aminoindazole: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The 3-aminoindazole is then coupled with a phenyl isocyanate derivative to form the urea linkage.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness.
Análisis De Reacciones Químicas
The VEGFR2/Flt3/c-Kit Inhibitor undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the indazole ring or the phenyl groups, potentially altering the compound’s activity.
Substitution Reactions: Common reagents for these reactions include halogens and nucleophiles, which can replace hydrogen atoms on the aromatic rings.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the breakdown of the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
The VEGFR2/Flt3/c-Kit Inhibitor has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of tyrosine kinases and their role in various chemical pathways.
Biology: Helps in understanding the signaling pathways mediated by VEGFR2, Flt3, and c-Kit, which are crucial for cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those where VEGFR2, Flt3, and c-Kit are overexpressed.
Mecanismo De Acción
The VEGFR2/Flt3/c-Kit Inhibitor exerts its effects by competitively inhibiting the ATP-binding sites of VEGFR2, Flt3, and c-Kit. This inhibition prevents the phosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling pathways that lead to cell proliferation, migration, and survival. The compound has shown potent inhibitory activity with IC50 values in the nanomolar range for these receptors .
Comparación Con Compuestos Similares
Similar compounds to the VEGFR2/Flt3/c-Kit Inhibitor include other tyrosine kinase inhibitors such as:
Sunitinib: Targets multiple tyrosine kinases including VEGFR, PDGFR, and c-Kit.
Sorafenib: Inhibits VEGFR, PDGFR, and RAF kinases.
Imatinib: Primarily targets BCR-ABL, c-Kit, and PDGFR.
The uniqueness of the VEGFR2/Flt3/c-Kit Inhibitor lies in its specific and potent inhibition of VEGFR2, Flt3, and c-Kit, making it a valuable tool for studying these pathways and their roles in disease .
Propiedades
Número CAS |
796967-10-7 |
|---|---|
Fórmula molecular |
C21H19N5O |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C21H19N5O/c1-13-4-2-5-16(12-13)24-21(27)23-15-10-8-14(9-11-15)17-6-3-7-18-19(17)20(22)26-25-18/h2-12H,1H3,(H3,22,25,26)(H2,23,24,27) |
Clave InChI |
SPMHGQZFMNZCBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















